molecular formula C12H13NO2S B8676424 ethyl 6-methylsulfanyl-1H-indole-2-carboxylate

ethyl 6-methylsulfanyl-1H-indole-2-carboxylate

Cat. No.: B8676424
M. Wt: 235.30 g/mol
InChI Key: CHBMLBKMXYDWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methylsulfanyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an ethyl ester group at the 2-position and a methylsulfanyl group at the 6-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methylsulfanyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate is then subjected to acidic conditions, leading to cyclization and formation of the indole ring .

For the specific synthesis of this compound, the starting materials include 6-methylsulfanylindole and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond at the 2-position of the indole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylsulfanyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-methylsulfanyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Ethyl 6-methylsulfanyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 6-methylsulfonyl-1H-indole-2-carboxylate: Similar structure but with a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    6-Methylsulfanyl-1H-indole-2-carboxylic acid:

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

ethyl 6-methylsulfanyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-6-8-4-5-9(16-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3

InChI Key

CHBMLBKMXYDWDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting from 3-(methylthio)aniline and ethyl 2-methylacetoacetate, th title compound was prepared by following the published procedure for ethyl 6-methoxy-3-methyl-1H-2-indolecarboxylate (T. Gan et al, J. Org. Chem. 1997, 62, 9298–9304).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.